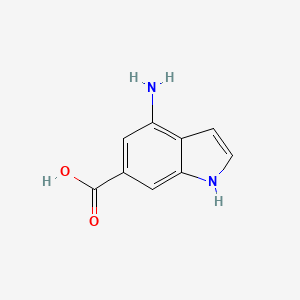

4-amino-1H-indole-6-carboxylic acid

Description

The exact mass of the compound this compound is 176.058577502 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBWTCKZKLVWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654566 | |

| Record name | 4-Amino-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-67-1 | |

| Record name | 4-Amino-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

General Synthesis of 4-Amino-1H-Indole-6-Carboxylic Acid and its Core Analogs

The general approach involves building the indole (B1671886) scaffold with the carboxylic acid moiety already in place or in a precursor form, followed by functionalization of the C4 position.

The synthesis of the indole-6-carboxylic acid core is a critical first step. A common and straightforward method involves the hydrolysis of the corresponding methyl or ethyl ester.

For instance, indole-6-carboxylic acid can be prepared in high yield by the saponification of methyl indole-6-carboxylate. prepchem.com This reaction is typically carried out using a strong base like lithium hydroxide (B78521) or sodium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water. prepchem.comprepchem.com After the hydrolysis is complete, the reaction mixture is acidified to precipitate the carboxylic acid, which can then be collected by filtration. prepchem.com

A practical, large-scale synthesis for 2-aryl-indole-6-carboxylic acids has also been developed, employing a sequence of a nucleophilic aromatic substitution (SNAr) reaction, a reductive cyclization, and subsequent hydrolysis and decarboxylation, all performed in a single reaction vessel. thieme-connect.com This method has proven efficient for producing multigram quantities of these valuable indole derivatives. thieme-connect.com

Table 1: Example of Saponification for Indole-6-Carboxylic Acid Synthesis prepchem.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Introducing a functional group at the C4 position of the indole ring is notoriously challenging due to the intrinsic reactivity of the C2 and C3 positions. nih.govacs.org However, targeted strategies have been developed. A prevalent method involves the nitration of the indole core, followed by the reduction of the nitro group to an amine.

Specifically, for the synthesis of 4-aminoindoles, a common precursor is a 4-nitroindole (B16737) derivative. google.comacs.org The synthesis can start from a suitably substituted aniline, such as 2-methyl-3-nitroaniline. google.com This starting material undergoes a series of reactions, including protection of the existing amino group, cyclization to form the indole ring (often creating a 4-nitroindole intermediate), and finally, reduction of the nitro group. google.com The reduction step is typically achieved using reagents like iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). google.comacs.org

Recent advances in C-H functionalization offer more direct routes. Transition metal catalysis, using elements like palladium or rhodium, can selectively activate the C4-H bond, often guided by a directing group at the C3 or N1 position. nih.govresearchgate.net While these methods are powerful, the classic nitration-reduction sequence remains a robust and widely used approach. google.comresearchgate.net

Advanced Synthetic Protocols for Substituted Indole Systems

Classic named reactions in organic chemistry provide the foundation for many complex indole syntheses, and they have been adapted to produce highly substituted derivatives.

The Batcho-Leimgruber indole synthesis is a highly effective and popular alternative to other methods like the Fischer synthesis, primarily because it starts from readily available o-nitrotoluenes. wikipedia.orgresearchgate.net The reaction proceeds in two main steps: first, the formation of an enamine from an o-nitrotoluene derivative using a dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and second, a reductive cyclization of the enamine to form the indole ring. wikipedia.orgyoutube.com

This method is particularly well-suited for preparing substituted indoles, including those with amino groups. researchgate.netclockss.org By choosing a starting material with the appropriate substitution pattern, one can synthesize specific isomers without the need for difficult separation processes. clockss.org For the synthesis of 4-aminoindoles, a dinitro-substituted precursor can be used. A study demonstrated that reacting (4-methyl-3,5-dinitrophenyl)phosphonates with DMF-DMA yields an enamine that can be selectively reduced. researchgate.net By carefully choosing the reducing agent, either a (4-nitro-1H-indol-6-yl) or a (4-amino-1H-indol-6-yl) derivative can be obtained, showcasing the versatility of the Batcho-Leimgruber protocol. researchgate.net

Table 2: Key Steps in the Batcho-Leimgruber Synthesis wikipedia.orgresearchgate.net

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Enamine Formation | o-nitrotoluene, DMF-DMA, Pyrrolidine | β-nitro-enamine |

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgtestbook.com The phenylhydrazone is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comalfa-chemistry.com

The flexibility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles, provided the necessary substituted phenylhydrazine is available. To synthesize an indole-6-carboxylic acid derivative, one would need to start with a (4-hydrazinophenyl)carboxylic acid derivative. The choice of the carbonyl component (aldehyde or ketone) determines the substitution at the C2 and C3 positions of the resulting indole. alfa-chemistry.com For example, using pyruvic acid as the carbonyl component leads to the formation of an indole-2-carboxylic acid. alfa-chemistry.com A Japp-Klingemann type Fischer-indole synthesis has been successfully adapted to construct salicyl-like substituted indoles, which are precursors to indole-5-carboxylic acids. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. erciyes.edu.trorganic-chemistry.orgfrontiersin.org This approach aligns with the principles of green chemistry by reducing reaction steps, solvent usage, and waste generation. erciyes.edu.trfrontiersin.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to generate diverse libraries of substituted indoles. erciyes.edu.tr For example, a three-component reaction involving an indole, an aldehyde, and an amine (a variation of the Mannich reaction) can be used to synthesize gramine (B1672134) derivatives. erciyes.edu.tr Other named MCRs like the Ugi and Biginelli reactions have also been employed in the synthesis of complex heterocyclic systems. organic-chemistry.orgnih.gov The development of a novel MCR could provide a highly streamlined route to the target molecule by combining precursors for the benzene (B151609) ring, the pyrrole (B145914) ring, and the C4 and C6 substituents in a single, convergent step.

Chemo- and Regioselective Functionalization Techniques

Synthesizing or modifying a molecule like this compound, which possesses multiple reactive sites—the C4-amine, the C6-carboxyl, and various positions on the indole ring (C2, C3, C5, C7)—demands a high degree of control. Chemists employ a combination of protecting group strategies and advanced catalytic methods to direct reactions to the desired position while leaving other functional groups untouched.

Selective Protection and Deprotection Strategies for Amine and Carboxyl Moieties

The differential reactivity of the amine and carboxylic acid groups necessitates the use of temporary "protecting groups" to ensure that chemical transformations occur only at the intended site. The choice of these groups is critical, as they must be stable under a given set of reaction conditions and removable under others without disturbing the rest of the molecule. This orthogonality allows for sequential, controlled modifications.

Amine Protection: The amino group at the C4-position is typically protected as a carbamate.

Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups. It is installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of non-acidic conditions. Deprotection is cleanly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). youtube.comyoutube.com

Cbz (carboxybenzyl): The Cbz group is another popular choice, valued for its stability. It is typically removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. youtube.comjst.go.jp

Carboxyl Protection: The carboxylic acid at the C6-position is generally protected as an ester to mask its acidity and prevent it from participating in unwanted side reactions. youtube.com

Methyl or Ethyl Esters: These simple esters are formed under standard esterification conditions. They are robust but can be cleaved when desired by saponification, using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Benzyl (B1604629) Ester: This group offers a key advantage: it can be removed by the same catalytic hydrogenation conditions used for Cbz deprotection. organic-chemistry.org This allows for the simultaneous deprotection of both the amine and carboxylic acid groups in a single step, enhancing synthetic efficiency.

tert-Butyl Ester: Similar to the Boc group on the amine, a tert-butyl ester is cleaved under acidic conditions. acs.org Using a Boc-protected amine and a tert-butyl-protected carboxyl group allows for a "global deprotection" step where both are removed simultaneously with acid.

The strategic selection of these protecting groups is a cornerstone of synthesizing derivatives of this compound. For instance, a synthetic route might involve protecting the amine with a Boc group and the carboxylic acid with a benzyl ester. This scheme permits modifications to the indole core using reactions that are incompatible with free amines or carboxylic acids. Subsequently, the benzyl ester can be selectively removed via hydrogenation, leaving the Boc group intact for further transformations, or both groups can be removed in a final step. youtube.comorganic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Acid (TFA, HCl) | Cbz, Benzyl Ester |

| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂/Pd) | Boc, tert-Butyl Ester | |

| Carboxylic Acid (-COOH) | Methyl/Ethyl Ester | - | Base (NaOH, LiOH) | Boc, Cbz, Benzyl Ester |

| Benzyl Ester | Bn | Catalytic Hydrogenation (H₂/Pd) | Boc, tert-Butyl Ester | |

| tert-Butyl Ester | tBu | Acid (TFA, HCl) | Cbz, Benzyl Ester |

Catalytic Approaches in Indole Functionalization

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve selective C-H functionalization. This powerful strategy allows for the direct modification of the indole ring, bypassing the often lengthy steps of pre-functionalization. researchgate.netrsc.org The existing substituents on the this compound ring can act as "directing groups," guiding the metal catalyst to a specific C-H bond. thieme-connect.comthieme-connect.com

Palladium (Pd) Catalysis: Palladium catalysts are workhorses in organic synthesis, enabling a variety of cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. mdpi.comacs.org In the context of a substituted indole, a directing group at the C3 position, such as a formyl group, has been shown to direct palladium-catalyzed arylation to the C4 position. nih.govacs.org Similarly, a directing group on the indole nitrogen can facilitate functionalization at the C2 or C7 positions. nih.gov

Rhodium (Rh) Catalysis: Rhodium catalysts have emerged as particularly effective for the C-H activation of indoles. thieme-connect.comrsc.orgacs.org Depending on the directing group and reaction conditions, rhodium can selectively functionalize various positions. For example, a weakly coordinating group can direct rhodium to the C4-position, while other setups can target the C2 or C7 positions. thieme-connect.comrsc.org Recent studies have even demonstrated catalyst-controlled site-selectivity, where changing the metal catalyst (e.g., from Rhodium to Iridium) can switch the reaction outcome between two different positions on the indole ring. nih.govnih.gov

Iridium (Ir) Catalysis: Iridium catalysts are also valuable, particularly for C-H borylation reactions. The introduction of a boronic ester onto the indole ring creates a versatile handle for subsequent palladium-catalyzed Suzuki couplings. The Boc group on a nitrogen heterocycle can act as a directing group in iridium-catalyzed borylations, steering the functionalization to positions beta to the nitrogen atom. nih.gov

The functionalization of the benzenoid ring of the indole (positions C4-C7) is traditionally more challenging than the pyrrole ring (C2-C3) due to its lower intrinsic reactivity. chim.it However, the use of appropriate directing groups and catalytic systems has enabled a wide array of transformations at these less reactive sites, including arylation, alkenylation, and amidation. rsc.orgnih.gov For a molecule like this compound, where C4 and C6 are already substituted, these catalytic methods offer powerful tools to selectively modify the remaining C5 and C7 positions, opening pathways to novel and complex derivatives.

Derivatization Chemistry and Post Synthetic Modifications

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C6 position of the indole (B1671886) ring is a primary site for chemical modifications, enabling the synthesis of a diverse array of derivatives.

Esterification of 4-amino-1H-indole-6-carboxylic acid can be achieved through various methods, with the Fischer-Speier esterification being a classic approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. For instance, the reaction of this compound with methanol or ethanol in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester.

While specific examples for this compound are not extensively documented in readily available literature, the general principles of Fischer esterification are broadly applicable to indole carboxylic acids. The reaction conditions, such as temperature and reaction time, would need to be optimized to account for the specific reactivity of the substrate.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) |

| Solvent | Excess of the corresponding alcohol |

| Temperature | Reflux |

| Reaction Time | Several hours to overnight |

It is important to consider potential side reactions, such as reactions involving the amino group under acidic conditions. Protection of the amino group might be necessary in some cases to achieve selective esterification.

The formation of amide bonds from this compound is a crucial transformation for creating a wide range of derivatives with potential biological activities. A series of novel 4-amino-1H-indole-6-carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net The synthesis of these compounds involved the coupling of this compound with various substituted anilines. researchgate.net

A common and efficient method for amide bond formation is the use of coupling reagents, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent example. apexbt.com HATU is known for its high coupling efficiency and low rates of racemization. peptide.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). apexbt.com The carboxylic acid is first activated by HATU to form a highly reactive OAt-active ester, which then readily reacts with an amine to form the corresponding amide. apexbt.com

Table 2: Synthesis of 4-amino-N-substituted-phenyl-1H-indole-6-carboxamides researchgate.net

| Compound | Substituent (R) on Aniline | Yield (%) |

| 7a | H | 78 |

| 7b | 4-F | 82 |

| 7c | 4-Cl | 85 |

| 7d | 4-Br | 80 |

| 7e | 4-CH₃ | 75 |

| 7f | 4-OCH₃ | 72 |

| 7g | 4-NO₂ | 68 |

| 7h | 3-F | 79 |

| 7i | 3-Cl | 81 |

| 7j | 3-Br | 77 |

| 7k | 3,4-di-F | 88 |

| 7l | 3,4-di-Cl | 86 |

| 7m | 3,4-di-OCH₃ | 70 |

| 7n | 3,4,5-tri-OCH₃ | 65 |

| 7o | 3,4,5-trimethoxy | 69 |

Data extracted from a study on cholinesterase inhibitors. researchgate.net

The carboxylic acid group of this compound can be converted to a carbohydrazide functional group. This is typically achieved by first converting the carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate. nih.govbeilstein-journals.org This transformation is a key step in the synthesis of various heterocyclic compounds and has been utilized in the preparation of biologically active molecules. nih.gov

For example, a general synthetic route to indole-2-carbohydrazides involves stirring the corresponding methyl ester with hydrazine in ethanol at room temperature. nih.gov This method can be adapted for the synthesis of 4-amino-1H-indole-6-carbohydrazide. The resulting carbohydrazide is a versatile intermediate that can undergo further reactions, such as condensation with aldehydes and ketones to form hydrazones, or cyclization to form various heterocycles like triazoles, oxadiazoles, and pyridazinones. peptide.comnih.gov

While specific examples of heterocyclic ring annulation starting directly from this compound are not extensively detailed in the available literature, the formation of pyridazino[4,5-b]indol-4(5H)-ones from the reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine hydrate suggests a potential pathway for cyclization involving the indole nucleus and a hydrazide derivative. peptide.com

For the analysis of carboxylic acids like this compound by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization is often employed to improve chromatographic retention, ionization efficiency, and detection sensitivity. researchgate.netnih.gov Carboxylic acids can be challenging to analyze directly in the negative ion mode due to high background noise. researchgate.net

Derivatization strategies typically involve converting the carboxylic acid to an ester or an amide. For instance, derivatization with reagents that introduce a permanently charged or a readily ionizable group can significantly enhance the signal in positive ion mode ESI-MS. Reagents such as 3-nitrophenylhydrazine (3-NPH) in combination with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to form hydrazides that are amenable to LC-MS/MS analysis. nih.gov

Another approach is the use of reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the amino group of amino acids to yield highly fluorescent and mass-spectrometry-sensitive derivatives. nih.gov While AQC targets the amino group, similar principles apply to derivatizing the carboxylic acid group to enhance its detection. The choice of derivatization reagent and method depends on the specific analytical requirements and the matrix in which the analyte is present. researchgate.net

Modifications of the Amino Functional Group at C4

The amino group at the C4 position of the indole ring provides another reactive site for derivatization, allowing for the introduction of various substituents through acylation and alkylation reactions.

The amino group at the C4 position of this compound can readily undergo acylation and alkylation reactions.

Acylation: Acylation of the C4-amino group can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. clockss.orgnih.gov This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. For instance, the reaction of this compound with acetic anhydride would yield the corresponding 4-acetamido derivative. In a study on the synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives, the amino group of a related compound was acetylated. researchgate.net Given the presence of the carboxylic acid group, selective acylation of the amino group might require protection of the carboxylic acid or careful control of reaction conditions. Direct acylation of amino acids under acidic conditions can favor O-acylation if a hydroxyl group is present, but for an amino group, N-acylation is expected. nih.gov

Alkylation: Alkylation of the C4-amino group introduces an alkyl group to the nitrogen atom. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The N-alkylation of amines with carboxylic acids has also been reported, providing a direct method to introduce alkyl groups. amazonaws.com A study on the selective alkylation of 4-aminoindoles demonstrated a regio- and enantioselective C7-alkylation reaction using an N-heterocyclic carbene (NHC) catalyst. chemistryviews.org While this study focused on C7-alkylation, it highlights the reactivity of the 4-aminoindole scaffold and suggests that N-alkylation at the C4-amino group is a feasible transformation under appropriate conditions.

Table 3: Common Reagents for Acylation and Alkylation of the C4-Amino Group

| Reaction | Reagent Class | Specific Examples |

| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | |

| Carboxylic Acids | Acetic acid, Benzoic acid (with coupling agent) | |

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide |

| Aldehydes/Ketones | Formaldehyde, Acetone (with reducing agent) | |

| Carboxylic Acids | Acetic acid (with reducing agent) |

The reactivity of the indole nitrogen (N1) should also be considered, as it can compete in both acylation and alkylation reactions. clockss.orgmdpi.com Selective functionalization of the C4-amino group often requires optimization of the reaction conditions or the use of protecting groups.

Formation of Imines and Heterocyclic Condensation Products

The primary amino group at the C4 position of this compound serves as a versatile handle for derivatization through the formation of imines, also known as Schiff bases. This reaction typically involves the condensation of the amino group with an aldehyde or a ketone, usually under acid catalysis, to form a carbon-nitrogen double bond (C=N) with the concomitant elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com The reactivity of the carbonyl compound and the reaction conditions can be tuned to achieve high yields of the desired imine product. For instance, reaction with aromatic aldehydes can proceed efficiently in the absence of strong catalysts or solvents, sometimes accelerated by microwave irradiation. organic-chemistry.org

These imine derivatives are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems. The imine moiety can participate in various cycloaddition and condensation reactions.

Furthermore, the 4-amino group, in conjunction with the indole nucleus, can be utilized directly in condensation reactions with bifunctional reagents to construct fused heterocyclic rings. For example, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of new ring systems fused to the indole core. These reactions are pivotal in medicinal chemistry for generating libraries of compounds with diverse pharmacological profiles. The reaction of o-aminothiophenols with carboxylic acids to form benzothiazoles is an analogous condensation process, highlighting a general strategy for heterocycle synthesis that can be applied to derivatives of this compound. nih.gov

| Reactant | Reaction Type | Resulting Product Class |

|---|---|---|

| Aldehydes/Ketones | Condensation | Imines (Schiff Bases) |

| β-Dicarbonyl Compounds | Condensation/Cyclization | Fused Heterocyclic Systems |

| Diketones | Condensation/Cyclization | Pyrrolo-quinoline derivatives |

Indole Ring System Modifications

The indole ring is a privileged scaffold in medicinal chemistry, and its modification is a key strategy for modulating biological activity. The inherent reactivity of the indole nucleus allows for a range of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole ring system is highly susceptible to electrophilic aromatic substitution (SEAr) due to the electron-rich nature of the pyrrole (B145914) ring. researchgate.netwikipedia.org The delocalization of the nitrogen lone pair electrons increases the electron density of the heterocyclic portion of the molecule, making it more nucleophilic than benzene (B151609). researchgate.net For this compound, the regioselectivity of electrophilic attack is governed by the electronic effects of the substituents on the benzene ring and the intrinsic reactivity of the indole nucleus.

Common electrophilic aromatic substitution reactions applicable to the indole nucleus include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Introduction of a nitro group (NO₂) typically using nitric acid in the presence of a strong acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl halides in the presence of a Lewis acid catalyst. masterorganicchemistry.com These reactions on indoles must often be performed under mild conditions to avoid polymerization. nih.gov

| Reaction | Typical Reagent | Primary Position of Substitution | Potential Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 | 4-amino-3-bromo-1H-indole-6-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | C3 | 4-amino-3-nitro-1H-indole-6-carboxylic acid |

| Acylation | Acetyl chloride/AlCl₃ | C3 | 4-amino-3-acetyl-1H-indole-6-carboxylic acid |

N-Alkylation and N-Arylation of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a slightly acidic proton and can be functionalized through N-alkylation and N-arylation reactions. These modifications are crucial as they can significantly alter the steric and electronic properties of the molecule, influencing its biological activity.

N-Alkylation is typically achieved by first deprotonating the indole nitrogen with a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic indolide anion. This anion then readily reacts with an alkylating agent, such as an alkyl halide or tosylate, in an SN2 reaction to yield the N-alkylated product. The choice of base and solvent is critical to the success of the reaction.

N-Arylation of indoles is more challenging due to the lower reactivity of aryl halides compared to alkyl halides. Classic methods like the Ullmann condensation, which involves reacting the indole with an aryl halide in the presence of a copper catalyst at high temperatures, have been widely used. acs.org More modern methods, such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, offer milder conditions and broader substrate scope. nih.gov These palladium- or copper-catalyzed reactions enable the coupling of indoles with aryl halides, boronic acids, or other arylating agents. acs.orgnih.gov

| Reaction Type | Typical Reagents | General Product Structure |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 1-Alkyl-4-amino-1H-indole-6-carboxylic acid |

| N-Arylation (Ullmann) | Aryl Halide (Ar-X), Cu catalyst, Base | 1-Aryl-4-amino-1H-indole-6-carboxylic acid |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | 1-Aryl-4-amino-1H-indole-6-carboxylic acid |

Side-chain Elaboration at Indole Ring Positions (e.g., C2, C3)

Introducing or extending side chains at the C2 and C3 positions of the indole nucleus is a fundamental strategy for creating structural diversity.

C3-Functionalization: As the most electron-rich position, C3 is the primary site for the introduction of side chains via electrophilic substitution.

Mannich Reaction: This is a classic method for introducing an aminomethyl group (-CH₂NR₂) at the C3 position. It involves the reaction of the indole with formaldehyde and a primary or secondary amine.

Friedel-Crafts Acylation: As mentioned earlier, this reaction introduces an acyl group at C3, which can then be further modified. For example, the ketone can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or used as a handle for further carbon-carbon bond-forming reactions.

Vilsmeier-Haack Reaction: This reaction with phosphorus oxychloride and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C3 position, providing a versatile aldehyde functionality for further elaboration.

C2-Functionalization: Direct electrophilic attack at C2 is less favorable than at C3. Therefore, C2 functionalization often requires alternative strategies. A common approach involves the directed ortho-metalation of an N-protected indole. For example, after protecting the indole nitrogen with a suitable group (e.g., tosyl, phenylsulfonyl), the C2 proton becomes more acidic and can be selectively removed by a strong base like n-butyllithium. The resulting C2-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a side chain at the C2 position.

| Position | Reaction | Reagents | Introduced Functional Group |

|---|---|---|---|

| C3 | Mannich Reaction | Formaldehyde, R₂NH | -CH₂NR₂ |

| C3 | Vilsmeier-Haack | POCl₃, DMF | -CHO |

| C2 | Directed Metalation-Alkylation | 1. N-protection 2. n-BuLi 3. R-X | -R (Alkyl group) |

Structural Elucidation and Spectroscopic Characterization of 4 Amino 1h Indole 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of derivatives of 4-amino-1H-indole-6-carboxylic acid, the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) of the protons on the indole (B1671886) core and its substituents are key identifiers.

For instance, the ¹H NMR spectrum of Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate , a derivative, was recorded in DMSO-d₆. nih.gov The indole N-H proton typically appears as a broad singlet at a low field, in this case at 10.88 ppm. nih.gov The protons on the aromatic core of the indole show characteristic shifts and couplings. For example, the proton at position 7 (H-7) appears as a doublet of doublets, coupling with both H-5 and the N-H proton. The analysis of a related isomer, 4-(((benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid , shows the indole N-H proton resonating at 12.00 ppm and the carboxylic acid proton at 12.60 ppm in DMSO-d₆, both as broad singlets. acs.org

Detailed ¹H NMR data for a representative derivative is presented below.

¹H NMR Spectral Data for Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 10.88 | s | NH -1 | nih.gov |

| 7.37 | d, J = 2.3 Hz | H-5 | nih.gov |

| 7.32 | m | Aromatic (Benzyl) | nih.gov |

| 7.24 | m | Aromatic (Benzyl) | nih.gov |

| 7.21 | t, J = 2.8 Hz | H-2 | nih.gov |

| 6.90 | d, J = 2.2 Hz | H-7 | nih.gov |

| 6.70 | t, J = 2.6 Hz | H-3 | nih.gov |

| 4.71 | s | CH₂ (Benzyl) | nih.gov |

Carbon (¹³C) NMR Spectral Analysis

In the ¹³C NMR spectrum of Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate , the carbonyl carbon of the ester group is typically found in the downfield region, observed here at 167.9 ppm. nih.gov The carbons of the indole ring and the benzene (B151609) rings of the benzyl (B1604629) protecting groups resonate in the aromatic region (approximately 100-150 ppm). nih.gov The specific shifts distinguish the quaternary carbons from those bearing hydrogen atoms.

¹³C NMR Spectral Data for Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 167.9 | C =O (Ester) | nih.gov |

| 144.1 | C-6 | nih.gov |

| 139.5 | C-7a | nih.gov |

| 138.7 | Aromatic (Benzyl, Quaternary) | nih.gov |

| 129.0 | Aromatic (Benzyl) | nih.gov |

| 127.2 | Aromatic (Benzyl) | nih.gov |

| 127.2 | C-3a | nih.gov |

| 125.6 | C-2 | nih.gov |

| 120.9 | C-4 | nih.gov |

| 119.9 | Aromatic (Benzyl) | nih.gov |

| 111.1 | C-5 | nih.gov |

| 102.2 | C-3 | nih.gov |

| 101.0 | C-7 | nih.gov |

| 55.6 | C H₂ (Benzyl) | nih.gov |

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

For substituted indoles, these techniques are crucial. For example, in a study of N-substituted tetrahydropyrazino[1,2-a]indoles, a range of 2D NMR experiments including COSY, NOESY, gHMQC, and gHMBC were essential for the unambiguous assignment of all proton and carbon resonances. nih.gov A COSY spectrum would reveal proton-proton couplings within the indole ring system, while HSQC would correlate each proton to its directly attached carbon. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure, for instance, by connecting the methyl protons of an ester group to the carbonyl carbon and the aromatic protons to the various carbons of the indole nucleus.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For example, in the characterization of complex heterocyclic compounds, HRMS is used to confirm the calculated molecular formula. For one such derivative, the calculated exact mass for the protonated molecule [M+H]⁺ was 276.1343, and the found mass was 276.1339, confirming the elemental formula C₁₄H₁₇N₃O₃. rsc.org This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

Example HRMS Data for a Heterocyclic Derivative

| Compound Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₁₄H₁₇N₃O₃ | [M+H]⁺ | 276.1343 | 276.1339 | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used to assess the purity of a sample and to confirm the identity of the main component. In the analysis of indole compounds, an HPLC system can separate the target molecule from starting materials, byproducts, and other impurities. mdpi.com The eluent from the HPLC is then directed into the mass spectrometer, which provides the molecular weight of the separated components. This is particularly useful in monitoring the progress of a reaction and in the final characterization of the purified product. For example, LC-MS/MS has been used to identify and quantify various indole carboxylic acid isomers and related metabolites in complex biological matrices, demonstrating its sensitivity and specificity. mdpi.comnih.govmdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and studying molecular vibrations. The FT-IR spectrum of an indole derivative provides a unique fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule.

For indole compounds, the N-H stretching vibration is a key diagnostic peak, typically appearing in the region of 3400-3500 cm⁻¹. For instance, in a study of indole, the N-H stretching vibration was observed at 3406 cm⁻¹. researchgate.net The position of this peak can be influenced by hydrogen bonding. In the solid state, intermolecular hydrogen bonds, such as N-H···O, can cause a redshift (a shift to lower wavenumbers) of the N-H stretching frequency. This is observed in indole-2-carboxylic acid, where the N-H stretch associated with intermolecular hydrogen bonding appears at 3350 cm⁻¹, while the non-associated N-H group absorbs at a higher frequency of 3453 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature in the FT-IR spectra of these compounds. For carboxylic acid derivatives, this absorption typically occurs in the range of 1700-1750 cm⁻¹. libretexts.org The exact position is sensitive to the electronic environment and hydrogen bonding. For example, the formation of hydrogen-bonded dimers, a common motif in carboxylic acids, can shift the C=O stretching frequency.

Other characteristic vibrations for the indole ring system include C-H stretching, C=C aromatic stretching, and C-C in-ring stretching. In a control indole sample, symmetric and asymmetric C-H stretching vibrations were identified at 3022 cm⁻¹ and 3049 cm⁻¹, respectively. researchgate.net Aromatic C=C stretching bands were observed at 1508 cm⁻¹ and 1577 cm⁻¹, while C-C in-ring stretching appeared at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net The region below 1000 cm⁻¹ is typically characterized by out-of-plane C-H bending vibrations. researchgate.net

The presence of the amino group (-NH₂) in this compound will introduce additional N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Indole) | Stretching | 3400-3500 | researchgate.netresearchgate.net |

| N-H (Amino) | Stretching (Asymmetric & Symmetric) | 3300-3500 | |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 | libretexts.org |

| C-H (Aromatic) | Stretching | 3000-3100 | researchgate.net |

| C=C (Aromatic) | Stretching | 1500-1600 | researchgate.net |

| C-C (In-ring) | Stretching | 1450-1620 | researchgate.net |

| C-H | Out-of-plane Bending | <1000 | researchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. For indole derivatives, this technique reveals the precise geometry of the indole ring system, the conformation of the carboxylic acid and amino substituents, and the nature of intermolecular interactions.

For example, the crystal structure of indole-2-carboxylic acid was determined to be orthorhombic, with the space group Pna2₁. researchgate.net The analysis showed that the molecules form planar ribbons through intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.net In another study, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com The structure revealed the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com

A search of the Protein Data Bank (PDB) reveals the X-ray crystal structure of CYP199A4 in complex with indole-6-carboxylic acid (PDB code: 4ego). atomistry.com This structure provides valuable information about how the indole-6-carboxylic acid molecule binds within the active site of the enzyme, highlighting the specific interactions that stabilize the complex. The crystallographic data for this complex indicates a P 2₁ 2₁ 2₁ space group. atomistry.com

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | researchgate.net |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P2₁/c | mdpi.com |

| CYP199A4 in complex with Indole-6-carboxylic acid | Orthorhombic | P 2₁ 2₁ 2₁ | atomistry.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |

The way molecules pack in a crystal lattice is crucial as it can significantly influence the physical properties of the solid, such as solubility and melting point. Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties.

The crystal packing of indole carboxylic acids is often dominated by hydrogen bonding. As seen with indole-2-carboxylic acid and its 5-methoxy derivative, the formation of hydrogen-bonded dimers or chains is a common structural motif. researchgate.netmdpi.com In the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, in addition to the carboxylic acid dimers, N-H···O hydrogen bonds between the indole NH group and the methoxy (B1213986) oxygen of an adjacent molecule further stabilize the crystal lattice. mdpi.com

The study of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione, revealed different crystal packing. The precursor crystallized in the monoclinic P2₁ space group, while the final compound adopted a triclinic P-1 space group. mdpi.com This highlights how chemical modification can influence the resulting crystal structure. Analysis of the intermolecular contacts in these structures showed the importance of C···H, N···H, and S···H interactions in stabilizing the crystal packing. mdpi.com The existence of different polymorphs, as demonstrated for 5-methoxy-1H-indole-2-carboxylic acid, underscores the importance of thorough solid-state characterization for any new compound. mdpi.com

Advanced Research Applications in Chemical Biology and Materials Science

Mechanistic Studies of Molecular Interactions

The inherent chemical functionalities of 4-amino-1H-indole-6-carboxylic acid make it a candidate for in-depth mechanistic studies of molecular interactions. The presence of the indole (B1671886) nitrogen, the amino group, and the carboxylic acid group allows for a range of potential non-covalent and covalent interactions with biological macromolecules.

Investigation of Enzyme Inhibition Mechanisms (e.g., Metal Ion Chelation in Integrase Inhibition)

While direct studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of indole carboxylic acids has shown significant promise in this area. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. nih.gov The mechanism of these inhibitors often involves the chelation of metal ions, such as Mg2+, within the enzyme's active site, which is crucial for its catalytic activity. The structural motifs within this compound, specifically the carboxylic acid and the amino group, suggest its potential to act as a metal-chelating agent, a key feature for inhibitors of metalloenzymes like integrase. Further research could explore whether this specific compound can adopt a conformation that allows for effective chelation and subsequent inhibition of such enzymes.

Studies on Allosteric Modulators (e.g., AMPK Activation)

The allosteric modulation of enzymes is a critical area of drug discovery, and indole derivatives have emerged as important scaffolds. Notably, a derivative of indole-3-carboxylic acid, PF-06409577, has been identified as a direct allosteric activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. acs.orgosti.govepa.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Given the structural similarities, this compound could be investigated for its potential to allosterically modulate AMPK or other enzymes. The specific placement of the amino and carboxylic acid groups could lead to novel binding interactions and modulation profiles compared to other indole derivatives.

Modulation of Protein-Protein Interactions (e.g., Inhibition of Protein Aggregation)

The disruption or stabilization of protein-protein interactions (PPIs) is a frontier in therapeutic development. nih.gov Indole-based structures are known to be effective in modulating PPIs. For example, certain indole derivatives have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases. While specific data on this compound is not yet available, its aromatic indole core could potentially interact with the hydrophobic regions of proteins, thereby interfering with the aggregation process. The amino and carboxylic acid groups could provide additional hydrogen bonding opportunities, further influencing these interactions.

Role in Cellular and Biochemical Processes (Non-Human Clinical Focus)

Beyond its potential in modulating specific molecular targets, this compound and its derivatives are valuable tools for probing broader cellular and biochemical processes.

Exploration as Biochemical Reagents in Life Science Research

This compound is commercially available from various chemical suppliers, indicating its use as a building block in synthetic chemistry and as a research tool in life sciences. sigmaaldrich.comepa.govsigmaaldrich.com Its related compound, 1H-indole-6-carboxylic acid, is explicitly described as a biochemical reagent for life science research. medchemexpress.com This suggests that this compound serves as a versatile precursor for the synthesis of more complex molecules with potential biological activities. Its functional groups allow for a variety of chemical modifications, enabling researchers to create libraries of compounds for screening in different biological assays.

Modulation of T Helper Cell Responses and Cytokine Expression (e.g., IL-4)

The indole nucleus is a privileged scaffold in medicinal chemistry, and various indole derivatives have been investigated for their immunomodulatory properties. Research into related compounds suggests that molecules containing the indole structure can influence the differentiation and activity of T helper (Th) cells, which are crucial for orchestrating immune responses. Th cells can be broadly categorized into different subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), each characterized by the production of a specific set of cytokines.

For instance, certain indole derivatives have been shown to modulate the balance between Th1 and Th2 responses. The Th2 response is characterized by the production of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13, which are involved in allergic reactions and defense against extracellular pathogens. While no specific studies on this compound's effect on T helper cells and IL-4 expression were identified, the presence of the amino and carboxylic acid groups on the indole ring provides functional handles that could potentially interact with biological targets involved in T cell signaling pathways. Further research would be necessary to determine if this specific compound exhibits any immunomodulatory activity.

Antioxidant Properties and Oxidative Stress Research

Indole compounds are recognized for their antioxidant properties, which are generally attributed to the electron-rich nature of the indole ring system. The nitrogen atom in the indole ring can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant compounds a subject of significant research interest.

Studies on various indole derivatives have demonstrated their ability to protect cells from damage induced by reactive oxygen species (ROS). The antioxidant capacity of these molecules can be influenced by the nature and position of substituents on the indole ring. The amino group at the 4-position and the carboxylic acid group at the 6-position of this compound could potentially modulate its antioxidant activity. However, without specific experimental data, the antioxidant potential of this particular compound remains speculative.

Applications in Materials Science

The unique chemical structure of indole derivatives also makes them attractive building blocks for the development of novel materials. The aromatic and heterocyclic nature of the indole ring can impart desirable electronic, optical, and thermal properties to polymers and other materials.

Exploration for Novel Material Development Based on Chemical Properties

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a candidate for the synthesis of new polymers. These functional groups can participate in various polymerization reactions, such as polycondensation, to form polyamides or polyesters. The indole moiety incorporated into the polymer backbone could confer specific properties, such as fluorescence or conductivity, which are of interest for applications in electronics and sensor technology. Research on other indole-based polymers has shown their potential for creating materials with good thermal stability and electroactivity. rsc.org

Integration into Polymeric Systems (e.g., Biodegradable Plastics)

The development of biodegradable plastics is a critical area of materials science aimed at addressing the environmental challenges posed by conventional plastics. The incorporation of naturally occurring or biocompatible monomers is a key strategy in designing such materials. While there is no direct evidence of this compound being used in biodegradable plastics, the presence of amino acid-like functionality suggests a potential for creating biodegradable polymers. Amino acids can be incorporated into polymer chains to introduce sites that are susceptible to enzymatic degradation. researchgate.net The indole structure itself is found in nature, which could contribute to the biodegradability of polymers derived from it. acs.org Further investigation is required to explore the feasibility of using this compound in the synthesis of biodegradable polymeric systems.

Future Directions and Emerging Research Avenues

Integration of High-Throughput Synthesis and Screening for Novel Derivatives

The exploration of the chemical space surrounding 4-amino-1H-indole-6-carboxylic acid can be dramatically accelerated through the integration of high-throughput synthesis and screening methodologies. This approach allows for the rapid generation and evaluation of a multitude of derivatives, significantly enhancing the probability of discovering compounds with desired properties.

High-throughput synthesis, often employing automated and miniaturized techniques, enables the creation of large libraries of molecules in a short period. nih.govrug.nl For instance, technologies like acoustic droplet ejection can be used for nano-scale synthesis in 384- or 1536-well plates, allowing for the rapid testing of various reaction conditions and building blocks. nih.govrug.nl This methodology has been successfully applied to the synthesis of diverse indole (B1671886) scaffolds, such as in the interrupted Fischer indole synthesis combined with Ugi-type reactions to produce tricyclic hydantoin (B18101) backbones. nih.gov Such an approach could be adapted to this compound to explore a wide range of substitutions on the amino group, the indole nitrogen, and the carboxylic acid function.

Once synthesized, these libraries of derivatives can be subjected to high-throughput screening (HTS) to assess their biological activity or material properties. unl.edunih.gov For example, fluorescence-based assays are available for screening compounds that interact with specific biological targets, such as enzymes or receptors. nih.gov Colorimetric assays have also been developed for the high-throughput detection and quantification of indoles and their derivatives, which could be adapted to monitor enzymatic transformations of this compound. researchgate.net

A research group at Nagoya University has developed an ultrafast microflow synthesis method for indole derivatives, which allows for precise control over reaction times and minimizes the formation of unwanted byproducts. eurekalert.orglabmanager.com This technique could be particularly valuable for the synthesis of derivatives of this compound, as indoles can be prone to dimerization and other side reactions. eurekalert.orglabmanager.com

The following table outlines potential high-throughput approaches for the derivatization of this compound.

| Synthesis Approach | Screening Method | Potential Application |

| Automated nano-scale synthesis | Fluorescence polarization | Discovery of new kinase inhibitors |

| Microflow synthesis | Cell-based viability assays | Identification of novel anticancer agents |

| Combinatorial chemistry on solid support | Surface plasmon resonance | Characterization of protein-ligand binding |

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The optimization of synthetic routes for this compound and its derivatives can be greatly facilitated by the use of advanced spectroscopic techniques for real-time reaction monitoring. Process Analytical Technology (PAT) employs these techniques to gain a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, ultimately leading to improved yield, purity, and safety. acs.org

Techniques such as in-line near-infrared (NIR) spectroscopy, combined with chemometrics, can be used to monitor the concentrations of reactants, intermediates, and products in real-time without the need for sampling. nih.gov This has been demonstrated in a microreactor setup for an esterification reaction, where it enabled the safe exploration of a wider range of reaction conditions. nih.gov Raman spectroscopy is another powerful tool for real-time monitoring of bioprocesses like fermentation and can be adapted for chemical synthesis. spectroscopyonline.com Recent advancements have focused on improving the transferability of Raman spectroscopy models across different processes by supplementing calibration data with single compound spectra. spectroscopyonline.com

For the synthesis of indole derivatives, which can sometimes be complex, these real-time monitoring techniques can be invaluable. For example, in the Fischer indole synthesis, a classical method for preparing indoles, real-time monitoring could help to optimize the acidic conditions and temperature to maximize the yield of the desired indole and minimize the formation of regioisomers or byproducts. mdpi.comthermofisher.com Photocatalytic synthesis of indoles, which can be performed even in living cells, could also benefit from real-time monitoring to control the irradiation time and catalyst loading for optimal product formation. acs.org

The table below summarizes some advanced spectroscopic techniques and their potential application in the synthesis of this compound.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In-line Near-Infrared (NIR) Spectroscopy | Real-time concentration of reactants and products | Optimization of reaction conditions (temperature, pressure, flow rate) |

| Raman Spectroscopy | Molecular structure and bond vibrations | Monitoring of polymorphic forms and reaction intermediates |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information | Mechanistic studies and byproduct identification |

Computational Design of Functional Indole Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netfrontiersin.orgnih.govnih.govnih.govresearchgate.netnih.govmdpi.com These in silico methods can be powerfully applied to the design of novel functional systems based on the this compound scaffold, guiding synthetic efforts towards molecules with a higher probability of success.

Structure-based drug design, for example, utilizes the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design ligands that can bind with high affinity and selectivity. researchgate.netmdpi.com Molecular docking studies can predict the binding mode and affinity of a library of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. researchgate.netfrontiersin.orgresearchgate.netnih.gov This approach has been widely used for the design of indole derivatives targeting a variety of proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational tool. researchgate.netnih.govnih.gov By establishing a statistical correlation between the structural features of a series of compounds and their biological activity, QSAR models can be used to predict the activity of new, unsynthesized molecules. researchgate.netnih.govnih.gov This can help in identifying the key structural motifs responsible for the desired activity and in designing more potent compounds.

For this compound, computational methods could be employed to design derivatives with specific functionalities. For instance, by modifying the substituents on the indole ring, it may be possible to tune the electronic properties of the molecule for applications in organic electronics or as a sensor. Similarly, by designing derivatives that can specifically interact with a biological target, novel therapeutic agents could be developed.

The following table highlights some computational approaches and their potential in designing functional derivatives of this compound.

| Computational Method | Objective | Potential Outcome |

| Molecular Docking | Predict binding affinity and mode to a biological target | Design of potent and selective enzyme inhibitors or receptor ligands |

| QSAR | Correlate chemical structure with biological activity | Prediction of the activity of virtual compounds and guidance for synthesis |

| Density Functional Theory (DFT) | Calculate electronic structure and properties | Design of materials with specific optical or electronic properties |

Exploration of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with the aim of developing more environmentally benign and sustainable processes. beilstein-journals.orgresearchgate.nettandfonline.comtandfonline.comingentaconnect.com For a molecule like this compound, the exploration of sustainable synthetic routes is a crucial area of future research.

One of the key tenets of green chemistry is the use of greener solvents and catalysts. beilstein-journals.org Traditional indole syntheses often employ harsh acidic conditions and volatile organic solvents. mdpi.com Recent research has focused on the use of water as a solvent, as well as the application of organocatalysts, nanocatalysts, and photocatalysts to promote indole synthesis under milder conditions. beilstein-journals.org For example, the synthesis of bis(indolyl)methanes has been achieved in water using a low loading of an N-heterocyclic iod(az)olium salt as a catalyst. beilstein-journals.org

Microwave-assisted organic synthesis is another green technology that can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com The application of microwave irradiation has been shown to be effective for the synthesis of various indole derivatives, often leading to higher yields in shorter times compared to conventional heating methods. tandfonline.comtandfonline.com

Furthermore, the development of synthetic routes that start from renewable feedstocks is a major goal of sustainable chemistry. While the direct synthesis of this compound from biomass is a long-term challenge, the principles of green chemistry can be applied to improve the sustainability of existing synthetic pathways. This includes minimizing the number of synthetic steps, maximizing atom economy, and reducing waste generation.

The table below provides an overview of sustainable approaches that could be applied to the synthesis of this compound.

| Sustainable Approach | Principle | Potential Benefit |

| Use of Green Solvents (e.g., water) | Reduce use of volatile organic compounds | Lower environmental impact and improved safety |

| Microwave-Assisted Synthesis | Efficient energy transfer | Faster reactions and reduced energy consumption |

| Biocatalysis | Use of enzymes as catalysts | High selectivity and mild reaction conditions |

| Flow Chemistry | Continuous processing in microreactors | Improved safety, scalability, and process control |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-1H-indole-6-carboxylic acid in high purity?

- Answer: Synthesis typically involves multi-step routes starting from indole precursors. For example, brominated intermediates (e.g., 6-bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid) can undergo nucleophilic substitution or coupling reactions to introduce the amino group at the 4-position. Sodium acetate and acetic acid (AcOH) are often used as catalysts in condensation reactions, followed by purification via recrystallization or reverse-phase HPLC to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Answer:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and proton environments.

- LC-MS for molecular weight confirmation and purity assessment.

- X-ray crystallography (using programs like SHELX for refinement) to resolve crystal structures and validate stereochemistry .

- FTIR to identify functional groups (e.g., carboxylic acid and amine stretches) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer:

- Use P95 respirators or OV/AG/P99 filters to prevent inhalation of particulate matter.

- Wear nitrile gloves and chemical-resistant lab coats to avoid skin contact.

- Ensure proper ventilation and avoid discharge into drainage systems to minimize environmental exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer:

- Conduct orthogonal purity assays (e.g., HPLC, LC-MS) to rule out batch-to-batch variability.

- Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).

- Perform dose-response studies to assess potency differences and validate target specificity .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

- Answer:

- Use molecular docking software (e.g., AutoDock Vina) to model binding modes with enzymes or receptors.

- Perform molecular dynamics (MD) simulations to evaluate binding stability under physiological conditions.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. How does the position of substituents on the indole ring influence the compound’s bioactivity?

- Answer:

- Structure-activity relationship (SAR) studies indicate that the carboxylic acid group at the 6-position enhances hydrogen bonding with targets like kinases or GPCRs.

- Substitutions at the 4-amino group (e.g., alkylation) can modulate lipophilicity and membrane permeability, affecting cellular uptake .

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Answer:

- Conduct pH stability studies (1–14) using HPLC to monitor degradation products.

- Stabilize the compound in buffered solutions (pH 6–8) to minimize hydrolysis of the carboxylic acid group.

- Store lyophilized samples at -20°C under inert gas (N₂) to prevent oxidation .

Key Notes for Methodological Rigor

- Data Reproducibility: Always include internal standards (e.g., deuterated solvents for NMR) and triplicate measurements in assays.

- Crystallography: For X-ray structures, refine data with SHELXL and validate using R-factors (<5% for high-resolution data) .

- Biological Assays: Use positive controls (e.g., known inhibitors) and normalize activity data to baseline measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.